
Jarin-1
Overview
Description
Jarin-1 is a chemical compound known for its role as an inhibitor of jasmonic acid-amido synthetase (JAR1). This enzyme is crucial in the biosynthesis of jasmonoyl-isoleucine, a bioactive form of jasmonic acid, which is a plant hormone involved in various plant defense and developmental processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Jarin-1 is synthesized through a series of chemical reactions involving the coupling of a 3-aminocytisine residue with two different carboxylic acid residues . The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is typically synthesized in a laboratory setting using standard organic synthesis techniques .
Industrial Production Methods
The compound is typically produced in small quantities for scientific studies .
Chemical Reactions Analysis
Types of Reactions
Jarin-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure . It does not typically undergo oxidation or reduction reactions under standard conditions.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include dimethyl sulfoxide (DMSO) and various carboxylic acids . The reactions are generally carried out under mild conditions to preserve the integrity of the compound.
Major Products
The major products formed from reactions involving this compound are typically derivatives of the original compound, modified at the functional groups .
Scientific Research Applications
Plant Stress Response Studies
Jarin-1 has been utilized extensively to study plant responses to biotic and abiotic stresses, such as herbivory and mechanical wounding. By inhibiting JA-Ile biosynthesis, researchers can dissect the roles of jasmonates in defense mechanisms across different plant species.
- Arabidopsis thaliana : In Arabidopsis, this compound has been shown to block JA-induced growth inhibition, allowing for the investigation of growth-defense trade-offs in plant physiology .
- Medicago truncatula : Studies demonstrated that application of this compound alleviated root growth inhibition caused by methyl jasmonate (MeJA), indicating its potential for modulating growth responses in legumes .
- Solanum lycopersicum (Tomato) : However, the efficacy of this compound varied significantly among species; it did not exhibit similar effects in tomato plants, underscoring the need for species-specific assessments when using this compound .
Developmental Biology
Research involving this compound has also contributed to understanding developmental processes in plants, particularly in fruit ripening and senescence.
- Fleshy Fruit Development : In studies on tomato fruit ripening, this compound was applied alongside MeJA treatments to assess changes in gene expression related to fruit maturation. The results indicated a complex interaction between jasmonate signaling and fruit development processes .
Case Studies
Mechanism of Action
Jarin-1 exerts its effects by inhibiting the activity of jasmonic acid-amido synthetase (JAR1), thereby preventing the synthesis of jasmonoyl-isoleucine . This inhibition disrupts the jasmonic acid signaling pathway, which is crucial for plant defense and developmental processes. The compound specifically targets the JAR1 enzyme without affecting closely related enzymes .
Comparison with Similar Compounds
Jarin-1 is unique in its specific inhibition of jasmonic acid-amido synthetase (JAR1). Similar compounds include other inhibitors of jasmonic acid biosynthesis, such as coronatine and methyl jasmonate . these compounds do not exhibit the same specificity for JAR1 as this compound does .
List of Similar Compounds
Coronatine: A mimic of jasmonic acid that activates jasmonate signaling pathways.
Methyl Jasmonate: A derivative of jasmonic acid used in various plant studies.
Biological Activity
Jarin-1 is a notable compound recognized for its role as an inhibitor of jasmonic acid (JA) signaling pathways, particularly in the biosynthesis of jasmonic acid-isoleucine (JA-Ile). This compound has been extensively studied in various plant species, with a focus on its effects on plant growth and stress responses. This article compiles detailed research findings, case studies, and data tables to elucidate the biological activity of this compound.
This compound is derived from the alkaloid cytisine and features a 3-aminocytisine residue linked to two distinct carboxylic acid residues. Its primary mechanism involves the inhibition of the enzyme JAR1, which conjugates JA with isoleucine to form JA-Ile, the bioactive form of jasmonic acid. The inhibition of JAR1 prevents the accumulation of JA-Ile, thereby disrupting the signaling cascade that regulates plant responses to stressors such as wounding and herbivory .
Biological Activity in Different Plant Species
Research has demonstrated that the biological activity of this compound is highly species-specific. Below is a summary of findings from various studies:
Table 1: Effects of this compound on Root Growth Inhibition
Plant Species | This compound Concentration (µM) | MeJA Concentration (µM) | Root Growth Inhibition Alleviation |
---|---|---|---|
Arabidopsis thaliana | 0, 5, 10, 30 | 10 | Partial alleviation at 5 & 10 µM |
Medicago truncatula | 0, 5, 10, 30 | 10 | Partial alleviation at 5 & 10 µM |
Solanum lycopersicum | 0, 10, 30 | 10 | No alleviation |
Brassica nigra | 0, 10, 30 | 10 | No alleviation |
In Arabidopsis thaliana, this compound effectively mitigated root growth inhibition induced by MeJA when applied at concentrations of 5 and 10 µM. Conversely, in Solanum lycopersicum and Brassica nigra, this compound did not demonstrate any significant alleviation of root growth inhibition despite similar treatments with MeJA .
Case Study: Efficacy in Medicago truncatula
In a controlled study involving Medicago truncatula, seedlings were treated with varying concentrations of this compound alongside MeJA. Results indicated that while higher concentrations (30 µM) negatively impacted root growth independently, lower concentrations (5 and 10 µM) could partially alleviate MeJA-induced inhibition .
Case Study: Lack of Effect in Solanum lycopersicum
In contrast to Medicago truncatula, experiments conducted on Solanum lycopersicum revealed that this compound did not alleviate root growth inhibition caused by MeJA. Additionally, measurements showed no significant changes in JA-Ile levels following treatment with this compound in wounded leaf disks from this species .
Broader Implications and Future Directions
The specificity of this compound's activity suggests potential applications in agricultural biotechnology for manipulating plant responses to biotic and abiotic stresses. However, researchers must consider the species-dependent nature of its effects when designing experiments or applications involving this compound.
Q & A
Basic Research Questions
Q. What are the primary biochemical mechanisms of Jarin-1, and how can they be experimentally validated?
- Methodological Answer : Use kinase activity assays (e.g., ADP-Glo™) to quantify inhibitory effects. Pair with molecular docking simulations to predict binding affinities to target kinases. Validate via Western blotting for downstream phosphorylation changes. Include negative controls (e.g., kinase-dead mutants) to confirm specificity .
Q. How should researchers select appropriate assays for evaluating this compound’s activity in different biological contexts?
- Methodological Answer : Distinguish between biochemical (e.g., purified kinase assays) and cellular assays (e.g., viability assays in cancer cell lines). For mechanistic studies, employ time-resolved Förster resonance energy transfer (TR-FRET) to monitor real-time kinase inhibition. Ensure assay conditions (pH, temperature) mimic physiological environments .
Q. What experimental controls are critical when studying this compound’s off-target effects?
- Methodological Answer : Use isogenic cell lines (wild-type vs. target-knockout) to isolate on-target effects. Perform broad-spectrum kinase profiling (e.g., using KinomeScan®) to identify off-target interactions. Include vehicle controls and dose-response curves to rule out nonspecific cytotoxicity .
Q. How can researchers ensure reproducibility in this compound studies across laboratories?
- Methodological Answer : Standardize compound sourcing (e.g., CAS registry verification) and storage conditions (lyophilized vs. solubilized). Publish full experimental protocols, including buffer compositions and incubation times. Use inter-laboratory validation via blinded sample testing .
Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes to contextualize significance .
Advanced Research Questions
Q. How can contradictory findings about this compound’s efficacy across in vitro and in vivo models be resolved?
- Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate compound exposure with target engagement. Use isotopic labeling (e.g., ¹⁴C-Jarin-1) to track bioavailability and metabolite formation in animal models. Integrate multi-omics data (proteomics, transcriptomics) to identify compensatory pathways .
Q. What strategies optimize this compound’s experimental protocols for high-throughput screening (HTS)?
- Methodological Answer : Implement automated liquid handling systems to minimize variability. Use orthogonal assays (e.g., fluorescence polarization + mass spectrometry) to cross-validate hits. Apply machine learning algorithms to prioritize compounds with favorable ADMET properties .
Q. How can researchers investigate this compound’s long-term effects on cellular plasticity or resistance mechanisms?
- Methodological Answer : Establish chronic exposure models (e.g., 3D organoid cultures over 6–8 weeks). Perform CRISPR-Cas9 screens to identify resistance-associated genes. Use single-cell RNA sequencing to map heterogeneity in drug-tolerant persister cells .
Q. What computational frameworks are suitable for predicting this compound’s interactions with non-canonical targets?
- Methodological Answer : Employ structure-based virtual screening (e.g., AutoDock Vina) against proteome-wide kinase libraries. Validate predictions with surface plasmon resonance (SPR) for binding kinetics. Integrate systems biology models to map network-level perturbations .
Q. How should researchers design studies to explore this compound’s synergistic effects with existing therapies?
Properties
IUPAC Name |
N-[(1R,9S)-11-(3-methoxypropanoyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-5-yl]-4-phenylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-35-14-13-26(32)30-16-19-15-23(18-30)25-12-11-24(28(34)31(25)17-19)29-27(33)22-9-7-21(8-10-22)20-5-3-2-4-6-20/h2-12,19,23H,13-18H2,1H3,(H,29,33)/t19-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVUVKIGGHXSJX-WMZHIEFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CC2CC(C1)C3=CC=C(C(=O)N3C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCC(=O)N1C[C@@H]2C[C@H](C1)C3=CC=C(C(=O)N3C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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